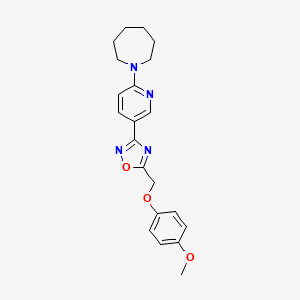
3-(6-(Azepan-1-yl)pyridin-3-yl)-5-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(6-(Azepan-1-yl)pyridin-3-yl)-5-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazole is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Therapeutic Potentials and Molecular Insights
The compound 3-(6-(Azepan-1-yl)pyridin-3-yl)-5-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazole, belonging to the oxadiazole family, has garnered interest in scientific research due to its structural uniqueness and potential for diverse biological activities. Oxadiazoles are recognized for their wide range of pharmacological properties, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities. This section explores the scientific research applications of this compound, focusing on its therapeutic potentials and molecular insights.
Antimicrobial and Antifungal Activities : Oxadiazole derivatives, including the one , have been synthesized and evaluated for their potential antibacterial and antifungal activities. The introduction of azepan and methoxyphenoxy groups could potentially enhance these properties, contributing to the development of new antimicrobial agents (Voskienė et al., 2012).
Insecticidal Properties : Certain oxadiazole derivatives have shown promising insecticidal activity against various pests, suggesting that modifications to the oxadiazole core, as seen in this compound, could lead to the development of new insecticides. These derivatives' effectiveness against pests like the cotton leafworm indicates their potential for agricultural applications (Elbarbary et al., 2021).
Anticancer Potential : The incorporation of 1,2,4-oxadiazole into compounds has been linked to anticancer activities. The structural features of these compounds, including the presence of oxadiazole, are key factors in their biological activities. Research into oxadiazole derivatives as anticancer agents continues, with the goal of understanding their mechanism of action and improving their efficacy (Redda & Gangapuram, 2007).
Anti-inflammatory and Analgesic Effects : The oxadiazole ring is a common feature in molecules displaying anti-inflammatory and analgesic effects. Compounds featuring this moiety have been investigated for their potential to treat inflammation and pain, indicating that the compound could also possess these therapeutic benefits (Shukla & Srivastav, 2015).
Antioxidant Properties : Oxadiazole derivatives have also been explored for their antioxidant properties, which are critical in combating oxidative stress and related diseases. The ability of these compounds to scavenge free radicals suggests their potential use in preventing or treating diseases associated with oxidative damage.
properties
IUPAC Name |
3-[6-(azepan-1-yl)pyridin-3-yl]-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-26-17-7-9-18(10-8-17)27-15-20-23-21(24-28-20)16-6-11-19(22-14-16)25-12-4-2-3-5-13-25/h6-11,14H,2-5,12-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOKJPIPLDXERC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NC(=NO2)C3=CN=C(C=C3)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-(Azepan-1-yl)pyridin-3-yl)-5-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[5-[2-(Difluoromethylsulfonyl)benzoyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2739788.png)
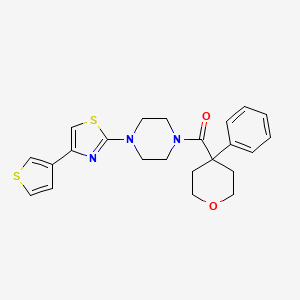
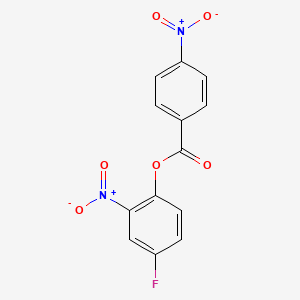
![3-(3-Methoxyphenyl)-7-[(2-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2739793.png)
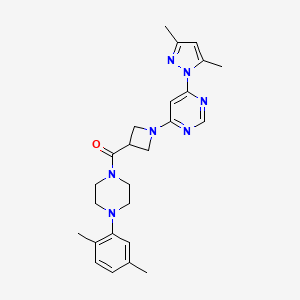
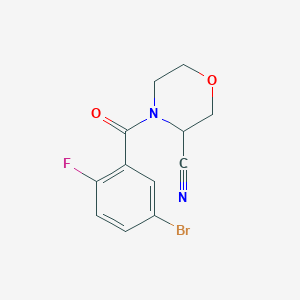
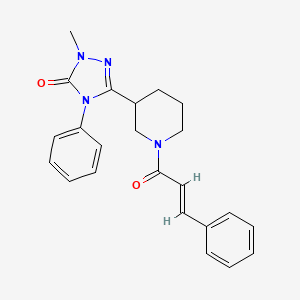
![1-[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2739801.png)
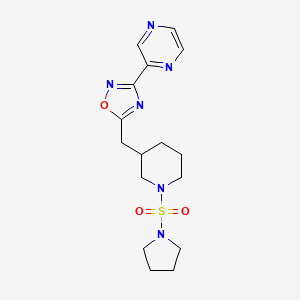
![4-chloro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2739804.png)
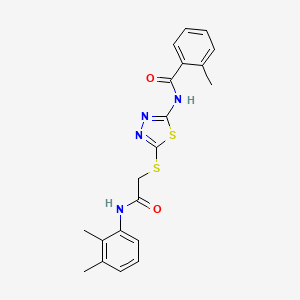
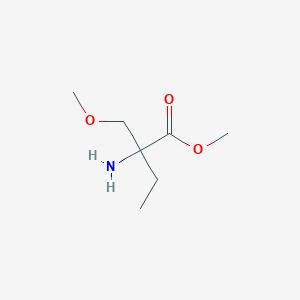
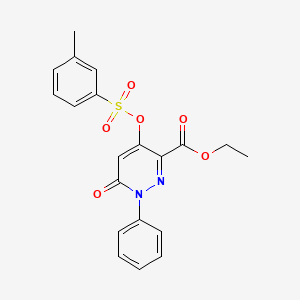
![4-butoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2739810.png)